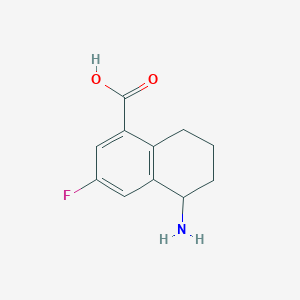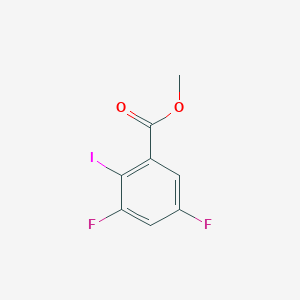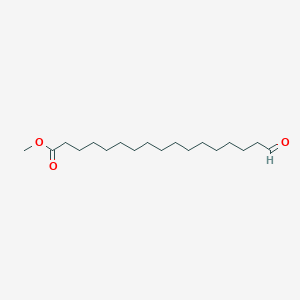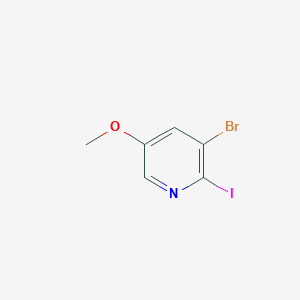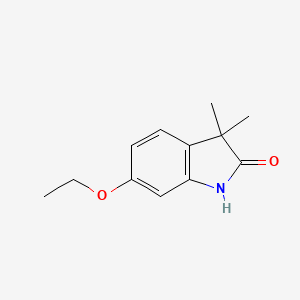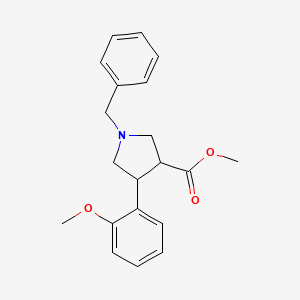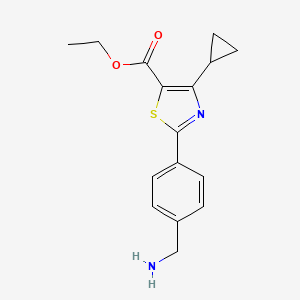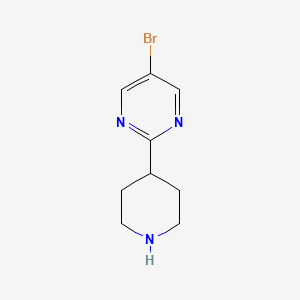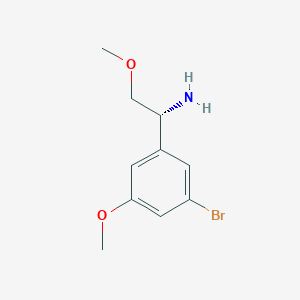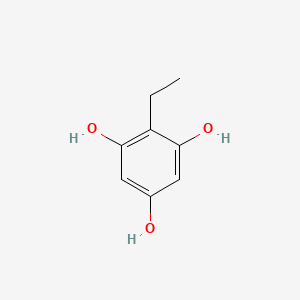
2-Ethylbenzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbenzene-1,3,5-triol is an organic compound with the molecular formula C8H10O3. It is a derivative of benzene, where three hydroxyl groups are attached to the benzene ring at positions 1, 3, and 5, and an ethyl group is attached at position 2. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbenzene-1,3,5-triol can be achieved through various methods. One common approach involves the alkylation of benzene-1,3,5-triol (phloroglucinol) with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution reaction with the ethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel can be employed in hydrogenation reactions to introduce the ethyl group onto the benzene ring. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Ethylbenzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylbenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes such as enzyme activity and signal transduction. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
Comparison with Similar Compounds
2-Ethylbenzene-1,3,5-triol can be compared to other similar compounds, such as:
Benzene-1,3,5-triol (Phloroglucinol): Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
2-Methylbenzene-1,3,5-triol: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and solubility.
2-Propylbenzene-1,3,5-triol: Contains a propyl group, making it more hydrophobic and potentially altering its biological activity.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-ethylbenzene-1,3,5-triol |
InChI |
InChI=1S/C8H10O3/c1-2-6-7(10)3-5(9)4-8(6)11/h3-4,9-11H,2H2,1H3 |
InChI Key |
DJPCNKKDGLFEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)

